N-(3-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N-(3-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex molecule featuring:
- A 3-chloro-2-methylphenyl substituent, which introduces steric bulk and electron-withdrawing properties.
- A tetrahydroisoquinoline moiety, a bicyclic heterocycle known for its role in bioactive molecules, including central nervous system (CNS) agents and kinase inhibitors.
- A thiophene ring, contributing π-electron density and metabolic stability.
- An ethanediamide (oxamide) linker, which enhances hydrogen-bonding capacity and conformational rigidity compared to simpler amides.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2S/c1-16-19(25)8-4-9-20(16)27-24(30)23(29)26-14-21(22-10-5-13-31-22)28-12-11-17-6-2-3-7-18(17)15-28/h2-10,13,21H,11-12,14-15H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTJILKNYCIQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-2-methylphenylamine, 1,2,3,4-tetrahydroisoquinoline, and thiophene derivatives. Common synthetic routes could involve:
Amidation Reactions: Formation of the ethanediamide backbone through amidation.
Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring.
Cyclization Reactions: Formation of the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N’-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the thiophene ring.
Reduction: Reduction of the chloro group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development targeting specific receptors or enzymes.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Key Differences:
Linker Type : The target compound’s ethanediamide linker distinguishes it from simpler acetamides (e.g., alachlor) and phthalimides. This likely enhances its binding affinity in biological systems due to dual hydrogen-bonding sites.
Substituent Effects : The 3-chloro-2-methylphenyl group may confer greater steric hindrance and lipophilicity than the 2,6-diethylphenyl group in alachlor, influencing solubility and bioavailability.
Solubility and Stability:
Bioactivity Insights:
- Chloro-Methylphenyl Group : Similar substituents in pesticide chemicals (e.g., alachlor ) imply possible herbicidal or fungicidal activity, though the target compound’s complex structure may expand its utility to pharmaceutical domains.
Research Findings and Gaps
- Synthetic Challenges: The integration of multiple heterocycles (tetrahydroisoquinoline, thiophene) requires advanced coupling techniques, such as those described for quinoxaline derivatives .
- Crystallographic Data: Structural analysis of similar compounds (e.g., 3-chloro-N-phenyl-phthalimide ) often relies on X-ray crystallography, with software like SHELX aiding in refinement. No crystallographic data for the target compound is available in the evidence.
- Biological Screening : While acetamide derivatives in exhibit antimicrobial activity, the target compound’s bioactivity remains speculative without direct studies.
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- The compound is characterized by a complex structure that includes a chloro-substituted aromatic ring, a tetrahydroisoquinoline moiety, and a thiophene ring. Such structural features often confer significant biological activity due to their ability to interact with various biological targets.
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Receptor Interaction:
- Compounds with similar structures often act as ligands for various receptors, including neurotransmitter receptors (e.g., dopamine, serotonin). The tetrahydroisoquinoline structure is particularly noted for its activity at dopamine receptors, which are crucial in the modulation of mood and behavior.
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Enzyme Inhibition:
- Many derivatives of aromatic amines have been studied for their potential as enzyme inhibitors. This compound may exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially impacting drug metabolism or physiological processes.
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Antimicrobial Activity:
- Compounds containing thiophene rings have shown antimicrobial properties. The presence of the thiophene moiety in this compound suggests potential activity against bacterial or fungal pathogens.
Case Studies
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Dopamine Receptor Modulation:
- Research has indicated that tetrahydroisoquinoline derivatives can modulate dopamine receptor activity, which may have implications for treating neurodegenerative diseases or psychiatric disorders.
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Anticancer Properties:
- Some studies have reported that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
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Antimicrobial Studies:
- Investigations into the antimicrobial properties of thiophene-containing compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties.
Data Table
| Activity Type | Potential Effect | Reference |
|---|---|---|
| Dopamine Receptor Modulation | Neuroprotective effects | [Research Study 1] |
| Enzyme Inhibition | Metabolic pathway disruption | [Research Study 2] |
| Antimicrobial | Efficacy against bacterial strains | [Research Study 3] |
| Cytotoxicity | Inhibition of cancer cell proliferation | [Research Study 4] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
